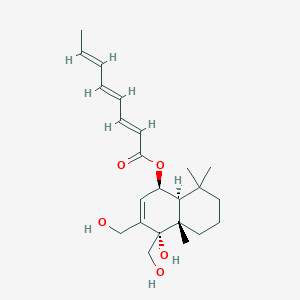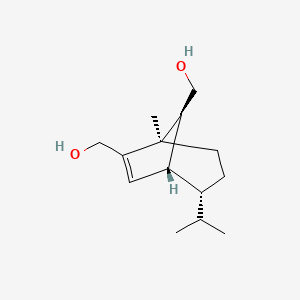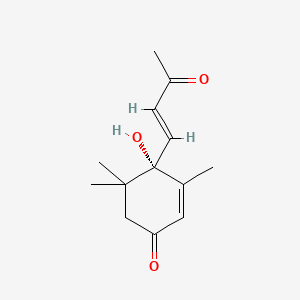
JWH 398 3-chloronaphthyl isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 398 is a synthetic cannabinoid (CB) that acts as an agonist at both the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors (Kis = 2.3 and 2.8 nM, respectively). It has been detected as an additive of herbal mixtures. JWH 398 3-chloronaphthyl isomer differs structurally from JWH 398 by having chlorine positioned on the naphthyl rings at the 3, rather than the 4, position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.
Scientific Research Applications
Forensic Drug Analysis
JWH 398 3-chloronaphthyl isomer, like other synthetic cannabinoids, can be analyzed using ultra-high performance liquid chromatography (UHPLC) and time-of-flight (TOF) mass spectrometry (MS). This technique is crucial in forensic drug analysis, particularly in the identification of synthetic cannabinoids. The analysis includes the separation of controlled substances and their non-controlled positional isomers, providing valuable insights for law enforcement and forensic investigations (Marginean, Rowe, & Lurie, 2015).
Analytical Chemistry and Forensic Toxicology
The differentiation of isomers of synthetic cannabinoids like JWH 398 is a critical task in analytical chemistry and forensic toxicology. Techniques such as gas chromatography–electron ionization–tandem mass spectrometry (GC–EI–MS–MS) are employed for this purpose. These methods are essential for differentiating halogen positional isomers of aromatic compounds, which is a significant challenge due to their structural similarities (Kohyama et al., 2017).
Nanocluster Research
In the broader context of nanoscience, ligand effects on the stability of isomers are explored to understand their energy landscapes. Studies on nanoclusters, such as Au24(SR)20, reveal how ligands like -CH2CH2Ph and -CH2Ph-(t)Bu significantly influence the stability of different isomers. This research provides insights into the structural prediction and design of nanomaterials, which can be applied to various fields, including material science and nanotechnology (Tang, Ouyang, Tian, & Jiang, 2015).
Vibrational Spectroscopy in Protein Analysis
Although not directly related to JWH 398, the principles of vibrational spectroscopy, particularly infrared (IR) spectroscopy, are instrumental in investigating protein structures. This technique, focusing on amide I vibrations, aids in analyzing secondary structures of proteins. Such spectroscopic studies are pivotal in biochemistry and molecular biology for understanding protein function and structure (Barth & Zscherp, 2002).
properties
Product Name |
JWH 398 3-chloronaphthyl isomer |
|---|---|
Molecular Formula |
C24H22ClNO |
Molecular Weight |
375.9 |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-8-13-26-16-22(20-11-6-7-12-23(20)26)24(27)21-15-18(25)14-17-9-4-5-10-19(17)21/h4-7,9-12,14-16H,2-3,8,13H2,1H3 |
InChI Key |
VKNIMOHMAKMHOE-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(CCCCC)C2=C1C=CC=C2)C3=C4C(C=CC=C4)=CC(Cl)=C3 |
synonyms |
(3-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






